1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid
Description
1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 2-chlorobenzyl substituent at the 1-position of the cyclohexane ring. Its molecular formula is C₁₄H₁₅ClO₂, with a molecular weight of 250.72 g/mol (estimated from structural analogs in ). This compound belongs to a class of cyclohexanecarboxylic acids, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c15-12-7-3-2-6-11(12)10-14(13(16)17)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYVJAGIPAWPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225783-53-8 | |
| Record name | 1-[(2-chlorophenyl)methyl]cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Grignard Reaction: The reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)cyclohexanol.
Oxidation: The oxidation of 1-(2-chlorophenyl)cyclohexanol to 1-(2-chlorophenyl)cyclohexanone.
Carboxylation: The carboxylation of 1-(2-chlorophenyl)cyclohexanone to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Esterification: It can react with alcohols to form esters.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sulfuric acid for esterification. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its biological activity. Notable applications include:
- Anticancer Activity : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, indicating its potential use in oncology.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung adenocarcinoma) | < 10 |
| A375 (Melanoma) | 5.7 |
| HepG2 (Liver carcinoma) | 20.9–35.5 |
- Antimicrobial Activity : The compound exhibits moderate to strong activity against several bacterial strains, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Activity |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibition capabilities, which can alter metabolic pathways:
- Acetylcholinesterase (AChE) : Demonstrated significant inhibition, comparable to standard inhibitors.
- Urease : Strong inhibitory activity noted, indicating potential applications in treating conditions related to urease-producing bacteria.
Study on Anticancer Properties
A study investigated the effects of the compound on human lung adenocarcinoma cells. Results indicated that it induced apoptosis through mitochondrial pathway activation, leading to cell cycle arrest in the G0/G1 phase.
Antimicrobial Evaluation
In vitro assays showed that the compound effectively inhibited the growth of Salmonella typhi and Bacillus subtilis, supporting its use in treating bacterial infections.
Enzyme Interaction Studies
Docking studies indicated that this compound binds effectively to active sites of AChE and urease, suggesting strong potential for therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid
1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid
- Substituent : Chlorine at the 4-position of the phenyl ring; cyclobutane instead of cyclohexane.
- CAS : 50921-39-6 .
- The para-chloro substitution may alter electronic properties compared to ortho-substituted analogs.
Variations in the Cycloalkane Ring System
1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid
trans-4-(Aminomethyl)cyclohexane-1-carboxylic acid (AMCHA)
- Substituent: Aminomethyl group at the 4-position of cyclohexane.
- Biological Relevance: Demonstrated high binding affinity to the Kringle 1 domain of plasminogen (K₁ = 1.4 × 10⁻⁴ M), surpassing analogs like ε-aminocaproic acid .
- Impact: The aminomethyl group enhances electrostatic interactions with proteins, suggesting that substituent polarity critically influences biological activity.
Functional Group Modifications
1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride
1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid
Pharmacological Potential
- Binding Affinity Trends: Cyclohexane derivatives like AMCHA () show that polar substituents (e.g., aminomethyl) enhance protein binding, suggesting that this compound’s chloro-benzyl group may confer selectivity for hydrophobic binding pockets .
Data Tables
Table 1: Structural and Functional Comparison of Cyclohexane Carboxylic Acid Derivatives
Biological Activity
1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid, also known by its chemical name, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is structurally characterized by a cyclohexane ring substituted with a carboxylic acid and a chlorophenyl group, which contributes to its diverse biological properties.
- Molecular Formula : C13H15ClO2
- Molecular Weight : 240.71 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorophenyl moiety is believed to enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. This compound has been shown to exhibit enzyme inhibition properties, particularly against cyclooxygenases (COXs), which are key enzymes in the inflammatory pathway.
Biological Activity Overview
The compound demonstrates several biological activities:
1. Anti-inflammatory Effects
Research indicates that this compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to reduced synthesis of prostaglandins, which are mediators of inflammation.
2. Analgesic Properties
Due to its anti-inflammatory effects, this compound also exhibits analgesic properties. Studies have shown that it can reduce pain responses in animal models, suggesting potential for development as a non-steroidal anti-inflammatory drug (NSAID).
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Analgesic | Pain response reduction | |
| Antimicrobial | Membrane disruption |
Case Study: Anti-inflammatory Efficacy
A study conducted on rodent models demonstrated that administration of this compound significantly reduced inflammation markers in induced arthritis models. The compound was administered at varying doses, revealing a dose-dependent response in reducing paw edema and serum levels of pro-inflammatory cytokines.
Case Study: Analgesic Properties
In a controlled trial involving acute pain models, the compound was compared against standard analgesics. Results indicated that it provided comparable pain relief while exhibiting fewer gastrointestinal side effects, a common issue with traditional NSAIDs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
